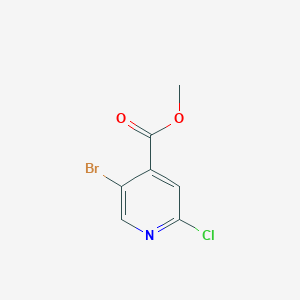

Methyl 5-bromo-2-chloroisonicotinate

Description

The exact mass of the compound Methyl 5-bromo-2-chloroisonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-bromo-2-chloroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-chloroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVAWYBJGMOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650316 | |

| Record name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-28-2 | |

| Record name | Methyl 5-bromo-2-chloro-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-chloroisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-bromo-2-chloroisonicotinate: A Core Building Block for Modern Drug Discovery

CAS Number: 886365-28-2

Introduction

Methyl 5-bromo-2-chloroisonicotinate is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its strategic placement of two distinct halogen atoms—a bromine and a chlorine—at positions amenable to selective chemical manipulation makes it an exceptionally versatile building block for researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for scientists engaged in drug development and advanced chemical synthesis.

Physicochemical and Structural Properties

Methyl 5-bromo-2-chloroisonicotinate, also known as methyl 5-bromo-2-chloropyridine-4-carboxylate, is typically an off-white to light yellow solid at room temperature. The molecule's utility is fundamentally derived from its structure: a pyridine ring substituted with a methyl ester group, a bromine atom, and a chlorine atom. This arrangement provides multiple reaction sites for synthetic elaboration.

| Property | Value | Source(s) |

| CAS Number | 886365-28-2 | |

| Molecular Formula | C₇H₅BrClNO₂ | |

| Molecular Weight | 250.48 g/mol | |

| IUPAC Name | methyl 5-bromo-2-chloropyridine-4-carboxylate | |

| Appearance | Off-white to light yellow solid-liquid mixture | |

| Boiling Point | 286.5 ± 35.0 °C (at 760 Torr) | |

| Density | 1.684 ± 0.06 g/cm³ | |

| Flash Point | 127.1 ± 25.9 °C | |

| SMILES | COC(=O)C1=CC(=NC=C1Br)Cl | |

| InChIKey | ZGVAWYBJGMOKBV-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of Methyl 5-bromo-2-chloroisonicotinate is a multi-step process that hinges on the preparation of its carboxylic acid precursor, 5-bromo-2-chloroisonicotinic acid. This key intermediate is not commonly synthesized from simple pyridine but rather through a more controlled pathway starting from functionalized pyridines.

A common synthetic route begins with 2,5-dichloropyridine. This starting material undergoes a series of transformations to introduce the required functional groups at the correct positions. The process generally involves the formation of 5-bromo-2-chloropyridine, followed by reactions to introduce the carboxylic acid group at the 4-position, and finally esterification.

Step-by-Step Synthesis Workflow

Part 1: Synthesis of 5-bromo-2-chloroisonicotinic acid

-

Starting Material: The synthesis often commences with 2,5-dichloropyridine.

-

Substitution: A substitution reaction is carried out to replace one of the chlorine atoms with a bromine atom, yielding 5-bromo-2-chloropyridine. This step requires careful control of reaction conditions to ensure selectivity.

-

Hydroxylation/Carboxylation: The 5-bromo-2-chloropyridine is then hydroxylated to introduce the carboxylic acid functionality at the 4-position, resulting in 5-bromo-2-chloroisonicotinic acid. The precise mechanisms for this step can vary among proprietary industrial processes.

Part 2: Esterification

-

Reaction with Methanol: The synthesized 5-bromo-2-chloroisonicotinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a reagent like thionyl chloride followed by methanol. This is a standard Fischer esterification or related procedure.

-

Purification: The final product, Methyl 5-bromo-2-chloroisonicotinate, is then purified using techniques such as crystallization or chromatography to achieve the high purity (often >98%) required for pharmaceutical applications.

Caption: Synthetic pathway to Methyl 5-bromo-2-chloroisonicotinate.

Chemical Reactivity and Synthetic Utility

The primary value of Methyl 5-bromo-2-chloroisonicotinate in drug discovery lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position, leaving the chlorine atom at the 2-position available for subsequent transformations.

This selective reactivity is crucial for building molecular complexity in a controlled, stepwise manner. Key reactions include:

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. The bromine at the 5-position can be selectively coupled with a wide range of boronic acids or esters, introducing new aryl or alkyl groups. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals. Primary or secondary amines can be coupled at the 5-position (displacing the bromide) to introduce diverse amine-containing fragments.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position, while less reactive in cross-coupling, can participate in nucleophilic aromatic substitution reactions, particularly when the pyridine ring is activated.

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The "5-bromo-2-chloro-pyridine" core is a privileged scaffold found in numerous biologically active compounds. The ability to sequentially introduce different functionalities at the 2- and 5-positions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. This is a cornerstone of modern medicinal chemistry, enabling the optimization of properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

While specific drug examples containing this exact ester are often proprietary, the core structure is integral to the synthesis of various kinase inhibitors, GPCR modulators, and other therapeutic agents. The chloro- and bromo-substituents serve as synthetic handles to explore the chemical space around the pyridine core, which is a common feature in many approved drugs.

Safety and Handling

Methyl 5-bromo-2-chloroisonicotinate is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317 & P302+P352 & P304+P340: Specific first aid measures for ingestion, skin contact, and inhalation.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.

Conclusion

Methyl 5-bromo-2-chloroisonicotinate is a high-value chemical intermediate whose utility is rooted in the predictable and selective reactivity of its halogen substituents. For medicinal chemists and process development scientists, it offers a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and other advanced materials.

References

- Google Patents. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

-

PubChem. Methyl 5-bromo-2-chloroisonicotinate (C7H5BrClNO2) - Predicted Collision Cross Section. [Link]

-

Scribd. CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. [Link]

-

WIPO Patentscope. 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

-

ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

Strategic Utilization of Methyl 5-bromo-2-chloroisonicotinate in Heterocyclic Scaffold Design

[1][2]

Executive Summary

Methyl 5-bromo-2-chloroisonicotinate (CAS 886365-28-2) represents a "linchpin" scaffold in modern medicinal chemistry.[1][2] Its utility stems not merely from its structural components but from the orthogonal reactivity of its functional groups.[2]

For the drug development professional, this molecule offers a programmable platform:

-

Position 5 (C-Br): High susceptibility to Palladium-catalyzed oxidative addition (Suzuki/Buchwald).[1][2]

-

Position 2 (C-Cl): Activated for Nucleophilic Aromatic Substitution (

) due to the -

Position 4 (Ester): A versatile handle for cyclization, reduction, or amidation.[2]

This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways, and site-selective functionalization protocols.[2]

Structural Analysis & Physicochemical Profile

Understanding the electronic environment of the pyridine ring is prerequisite to predicting reactivity.[2] The nitrogen atom withdraws electron density, deactivating the ring toward electrophilic substitution but activating it toward nucleophiles.[3]

Key Properties Table[1][2]

| Property | Specification | Mechanistic Implication |

| IUPAC Name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | Defines substitution pattern (Cl @ |

| CAS Number | 886365-28-2 | Unique identifier for sourcing and regulatory filing.[1][2] |

| Molecular Formula | MW: 250.48 g/mol .[1][2][4][5][6] | |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or free bromine; recrystallization recommended if dark yellow.[1][2] |

| Calculated LogP | ~2.4 | Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).[1][2] |

| H-Bond Acceptors | 3 (N, O, O) | The pyridine nitrogen is a weak base ( |

Electronic Descriptors

-

C2-Cl Bond: The chlorine is at the

-position relative to the pyridine nitrogen.[1][2] The inductive effect (-I) of the nitrogen makes this carbon highly electrophilic, facilitating -

C5-Br Bond: Located at the

-position.[1][2] It is electronically isolated from the nitrogen's resonance activation for

Synthetic Routes & Production Logic

Industrial synthesis typically avoids direct halogenation of the ester due to regioselectivity issues.[2] The preferred route proceeds via the acid.[2]

Primary Synthetic Pathway[1][2]

-

Bromination: Reaction with

or NBS.[2] The C-5 position is sterically accessible and electronically favored over C-3.[1][2] -

Esterification: Acid-catalyzed Fisher esterification or treatment with Thionyl Chloride (

) followed by Methanol.[1][2]

Figure 1: Standard industrial synthesis pathway ensuring correct regiochemistry.

Reactivity & Chemoselectivity (The Core)

The value of this scaffold lies in Site-Selectivity .[1][2] You can control which halogen reacts by selecting the reaction type.[2]

The Reactivity Hierarchy

-

Scenario A: Palladium Catalysis (Suzuki/Stille) [2]

-

Scenario B: Nucleophilic Aromatic Substitution (

)

Figure 2: Divergent reactivity allowing orthogonal functionalization.[1][2]

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C-5 Functionalization)

Objective: Install an aryl group at Position 5 without disturbing the Position 2 Chlorine.[2]

Reagents:

-

Substrate: Methyl 5-bromo-2-chloroisonicotinate (1.0 eq)[1][2]

-

Boronic Acid: Phenylboronic acid (1.1 eq)[2]

-

Catalyst:

(3-5 mol%) - Note: Bis(phosphine) ligands are preferred over highly active Buchwald ligands to prevent "over-reaction" at the chloride.[1][2] -

Base:

(2.0 eq)[1][2]

Step-by-Step:

-

Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Argon (

).[2] This is critical to prevent homocoupling.[2] -

Catalyst Addition: Add

under Argon counter-flow.[2] -

Reaction: Heat to 80°C for 4–6 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc). The product will be the 5-aryl-2-chloro derivative.[1][2]

Protocol B: Displacement (C-2 Functionalization)

Objective: Introduce an amine at Position 2 while retaining the Bromine.[2][9]

Reagents:

-

Substrate: Methyl 5-bromo-2-chloroisonicotinate (1.0 eq)[1][2]

-

Base:

(2.0 eq)[1][2] -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

)[1][2]

Step-by-Step:

-

Dissolution: Dissolve substrate in dry DMF (0.5 M concentration).

-

Addition: Add DIPEA followed by Morpholine.

-

Reaction: Heat to 60-90°C .

-

Mechanistic Note: The ester group at C-4 is electron-withdrawing, which further activates the C-2 position (para to the ester) for nucleophilic attack, working synergistically with the ring nitrogen.

-

-

Monitoring: TLC will show the disappearance of the starting material.

-

Workup: Pour into ice water. The product often precipitates.[2] Filter and wash with water.[2]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Precautions:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26966728, Methyl 5-bromo-2-chloroisonicotinate.[1][2] Retrieved from [Link]

-

Schlosser, M., & Rausis, T. (2004). Site-Selective Coupling of Dihalogenated Pyridines.[2] (General reference on pyridine halogen reactivity patterns). European Journal of Organic Chemistry.

-

Google Patents (2016). CN105753780A: Synthetic method of 5-bromo-2-chloroisonicotinic acid.[1][2] Retrieved from

Sources

- 1. 886365-31-7|5-Bromo-2-chloroisonicotinic acid|BLD Pharm [bldpharm.com]

- 2. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. biosynth.com [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 8. chemistryguru.com.sg [chemistryguru.com.sg]

- 9. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Solubility of Methyl 5-bromo-2-chloroisonicotinate

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-bromo-2-chloroisonicotinate (CAS No. 886365-28-2), a critical building block in the pharmaceutical and agrochemical industries. For researchers, process chemists, and formulation scientists, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the success of drug development pipelines. This document moves beyond a simple data sheet, offering insights into the physicochemical drivers of this compound's solubility, detailed protocols for its experimental determination, and the practical implications for its application in synthesis and development.

Introduction: The Strategic Importance of a Versatile Intermediate

Methyl 5-bromo-2-chloroisonicotinate is a substituted pyridine derivative whose value lies in its strategically positioned functional groups.[1] The pyridine ring, a common motif in bioactive molecules, is functionalized with a methyl ester and two distinct halogen atoms (bromine and chlorine). This arrangement provides multiple, orthogonal handles for synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions, making it a highly sought-after intermediate for constructing complex molecular architectures.[1]

However, the synthetic utility of this reagent is fundamentally governed by its behavior in solution. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is a critical parameter in downstream processing, including crystallization, purification, and formulation. This guide provides the foundational knowledge required to effectively work with this compound.

Physicochemical Profile

A molecule's solubility is intrinsically linked to its physical and chemical properties. The table below summarizes the key characteristics of Methyl 5-bromo-2-chloroisonicotinate.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO₂ | [1][2][3] |

| Molecular Weight | ~250.48 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid or crystalline powder | [1][4] |

| Boiling Point | ~286.5 °C at 760 mmHg | [1][4] |

| Density | ~1.7 g/cm³ | [1][4] |

| Predicted pKa | -3.54 ± 0.10 | [4] |

| Predicted XLogP3 | 2.4 | [2] |

The predicted XLogP3 value of 2.4 suggests that the compound is moderately lipophilic, indicating a preference for organic solvents over water. The very low predicted pKa highlights that the pyridine nitrogen is not significantly basic, a consequence of the electron-withdrawing effects of the chlorine, bromine, and carboxylate groups. Therefore, altering aqueous pH is unlikely to dramatically increase its solubility through salt formation.

Caption: Molecular structure and key functional groups influencing solubility.

Theoretical Solubility Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction. Solutes dissolve best in solvents that have similar intermolecular forces.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the ester group and pyridine nitrogen of our compound can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. Its overall moderate lipophilicity and large halogen atoms will likely limit its solubility in highly polar protic solvents like water. Solubility is expected to be low but may increase in small-chain alcohols like methanol and ethanol compared to water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents possess dipole moments but do not donate hydrogen bonds. They are effective at solvating polar functional groups. Given the polarity of the ester and the pyridine ring, Methyl 5-bromo-2-chloroisonicotinate is predicted to exhibit good solubility in many of these solvents.[5]

-

Nonpolar Solvents (e.g., hexanes, toluene): These solvents primarily interact through weak van der Waals forces. The polar ester group will significantly hinder solubility in highly nonpolar solvents like hexanes. However, solubility may be moderate in solvents with some polarizability and aromatic character, such as toluene or diethyl ether.

Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble / Very Low | High polarity of water and lack of H-bond donation from the solute. |

| Methanol, Ethanol | Low to Moderate | Shorter-chain alcohols can better accommodate the organic structure. | |

| Polar Aprotic | DMSO, DMF, THF | High | Strong dipole-dipole interactions can solvate the polar ester and pyridine core. |

| Acetone, Ethyl Acetate | Moderate to High | Good balance of polarity to dissolve the compound. | |

| Nonpolar | Toluene, Dichloromethane | Moderate | Aromatic/chlorinated nature can interact favorably with the solute. |

| Hexane, Heptane | Insoluble / Very Low | Mismatch in polarity; strong solute-solute interactions are not overcome. |

A Validated Protocol for Experimental Solubility Determination

While theoretical predictions are useful, empirical data is the gold standard. The following gravimetric method is a robust and widely used technique for accurately determining the solubility of a solid compound in various solvents.[6]

Principle

A saturated solution is prepared by adding an excess of the solid solute to a known volume of solvent and allowing it to reach equilibrium. A known volume of the clear, saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solid is measured.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation: For each solvent to be tested, add an excess amount of Methyl 5-bromo-2-chloroisonicotinate to a sealed, screw-cap glass vial (e.g., add ~100 mg of solid to 2 mL of solvent). The presence of undissolved solid is essential.

-

Equilibration: Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to agitate for at least 24 hours to ensure the solution has reached equilibrium.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated positive displacement pipette. To ensure no solid particles are transferred, pass the solution through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm) into a pre-weighed vial.

-

Solvent Removal: Remove the solvent from the pre-weighed vial. This can be achieved using a rotary evaporator, a vacuum centrifuge, or by gently blowing a stream of nitrogen over the liquid. Avoid excessive heat to prevent degradation of the compound.

-

Final Weighing: Place the vial containing the solid residue in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant mass is achieved. Record the final mass.

-

Calculation:

-

Mass of dissolved solid = (Final mass of vial + solid) - (Tare mass of vial)

-

Solubility (g/L) = Mass of dissolved solid (g) / Volume of aliquot (L)

-

Practical Implications for the Researcher

A thorough understanding of this compound's solubility profile directly impacts laboratory efficiency and success.

-

Optimizing Reaction Conditions: Knowledge of solubility allows for the selection of an optimal solvent that can dissolve both the starting material and key reagents, promoting a homogeneous reaction environment and potentially increasing reaction rates. For instance, in a Suzuki coupling, a solvent system like THF or 1,4-dioxane would be a logical starting point based on predicted solubility.[6]

-

Developing Purification Strategies: Solubility data is critical for purification by crystallization. An ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below, allowing for high recovery of pure material upon cooling.

-

Informing Drug Discovery: While an intermediate, the solubility characteristics of this core structure provide valuable insights for medicinal chemists. Derivatives can be designed to modulate solubility, a key factor in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

Methyl 5-bromo-2-chloroisonicotinate is a valuable chemical intermediate whose effective use is underpinned by a clear understanding of its solubility. This guide has established a framework for predicting its behavior in various solvent systems based on its physicochemical properties. More importantly, it has provided a detailed, self-validating experimental protocol for the quantitative determination of its solubility. By leveraging this knowledge, researchers in drug development and chemical synthesis can make more informed decisions, leading to the streamlined and successful application of this versatile molecular building block.

References

- Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. (n.d.).

- Methyl 5-bromo-2-chloronicotinate. (n.d.). Chem-Impex.

- Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. (n.d.). ResearchGate.

- CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. (n.d.). Google Patents.

-

Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2. (n.d.). PubChem. Retrieved from [Link].

- Methyl 5-Bromopyridine-2-carboxylate | 29682-15-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Diazonium compound. (n.d.). Wikipedia.

- Solubility of Organic Compounds. (2023, August 31).

- (PDF) Solubility of Flavonoids in Organic Solvents. (n.d.). ResearchGate.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 5-bromo-2-chloroisonicotinate | 886365-28-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 5-bromo-2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-chloroisonicotinate is a key heterocyclic building block in modern medicinal chemistry and agrochemical research. Its strategic placement of reactive halogen atoms—a bromine and a chlorine on the pyridine ring—coupled with a methyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl 5-bromo-2-chloroisonicotinate, grounded in the fundamental principles of these analytical techniques.

Molecular Structure and Spectroscopic Implications

The structure of methyl 5-bromo-2-chloroisonicotinate, with the IUPAC name methyl 5-bromo-2-chloropyridine-4-carboxylate, dictates its unique spectroscopic fingerprint. The pyridine ring is electron-deficient, and the two halogen substituents further withdraw electron density, significantly influencing the chemical shifts of the aromatic protons and carbons. The methyl ester group provides characteristic signals in both ¹H and ¹³C NMR, as well as a predictable fragmentation pattern in mass spectrometry.

Synthesis and Characterization

Methyl 5-bromo-2-chloroisonicotinate is typically synthesized from 5-bromo-2-chloroisonicotinic acid. The esterification is commonly achieved by reacting the carboxylic acid with methanol in the presence of a catalyst such as thionyl chloride.

Caption: Synthetic route to Methyl 5-bromo-2-chloroisonicotinate.

The successful synthesis of the target molecule is confirmed through the spectroscopic techniques detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 5-bromo-2-chloroisonicotinate is characterized by two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region from the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 8.58 | singlet | 1H | H-6 | CDCl₃ |

| 7.63 | singlet | 1H | H-3 | CDCl₃ |

| 3.94 | singlet | 3H | -OCH₃ | CDCl₃ |

| 8.78 | singlet | 1H | H-6 | DMSO-d₆ |

| 7.89 | singlet | 1H | H-3 | DMSO-d₆ |

| 3.91 | singlet | 3H | -OCH₃ | DMSO-d₆ |

| 8.55 | singlet | 1H | H-6 | DMSO-d₆ |

| 7.59 | singlet | 1H | H-3 | DMSO-d₆ |

| 3.93 | singlet | 3H | -OCH₃ | DMSO-d₆ |

Table 1: ¹H NMR Data for Methyl 5-bromo-2-chloroisonicotinate in different deuterated solvents.[1][2][3]

Expertise & Experience in Interpretation:

-

Aromatic Protons: The pyridine ring has two protons. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and is therefore deshielded, appearing at a higher chemical shift (downfield). The proton at the 3-position (H-3) is less deshielded and appears at a lower chemical shift (upfield). The observed singlet multiplicity for both aromatic protons is due to the absence of adjacent protons for coupling.

-

Methyl Protons: The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. Its chemical shift around 3.9 ppm is characteristic of a methyl group attached to an oxygen atom of an ester.

-

Solvent Effects: The slight variations in chemical shifts between deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are expected due to the different polarities and magnetic susceptibilities of the solvents.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (ester) |

| ~152 | C-2 (C-Cl) |

| ~149 | C-6 |

| ~145 | C-4 |

| ~125 | C-3 |

| ~120 | C-5 (C-Br) |

| ~53 | -OCH₃ |

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 5-bromo-2-chloroisonicotinate.

Causality Behind Predicted Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected to appear at the lowest field (~164 ppm).

-

Ring Carbons: The carbons attached to the electronegative chlorine (C-2) and bromine (C-5) atoms will be deshielded, with the carbon attached to chlorine typically appearing at a lower field than the one attached to bromine. The carbon adjacent to the nitrogen (C-6) will also be deshielded. The remaining ring carbons (C-3 and C-4) will appear at higher fields.

-

Methyl Carbon: The methyl carbon of the ester group is the most shielded carbon and will appear at the highest field (~53 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

The mass spectrum of methyl 5-bromo-2-chloroisonicotinate will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Reported Mass Spectrometry Data:

-

MS (ESI): m/z 251.9 [M+1]⁺[4]

-

MS: 250/252 (M + 1/M + 3)[1]

-

MS (ES+): m/z 249.5, 251.4 (M+1)[3]

-

LCMS [M+1]⁺: 252.0[2]

Interpretation of Mass Spectrum:

The molecular weight of methyl 5-bromo-2-chloroisonicotinate is approximately 250.48 g/mol . The mass spectrum will exhibit a cluster of peaks for the molecular ion (M⁺) due to the isotopic distribution of bromine and chlorine. The most abundant peaks in the molecular ion cluster will be at m/z values corresponding to the combinations of the most abundant isotopes (⁷⁹Br and ³⁵Cl) and the other isotopes. The [M+H]⁺ (or M+1) ions are observed with electrospray ionization (ESI).

The fragmentation of the molecular ion would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Caption: Plausible fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups. Although a specific IR spectrum for methyl 5-bromo-2-chloroisonicotinate was not found in the searched literature, the expected characteristic absorption bands can be predicted.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2950 | Aliphatic C-H (methyl) | Stretch |

| ~1730 | C=O (ester) | Stretch |

| ~1600, ~1470 | C=C and C=N (pyridine ring) | Stretch |

| ~1250 | C-O (ester) | Stretch |

| Below 800 | C-Cl, C-Br | Stretch |

Table 3: Predicted IR Absorption Bands for Methyl 5-bromo-2-chloroisonicotinate.

Trustworthiness of Predicted Data:

The predicted IR absorption bands are based on well-established correlation tables for functional groups. The strong carbonyl stretch of the ester group around 1730 cm⁻¹ would be a key diagnostic peak. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring stretching vibrations would confirm the pyridine core. The C-Cl and C-Br stretches would appear in the fingerprint region at lower wavenumbers.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols should be followed.

NMR Sample Preparation (Self-Validating System)

-

Analyte Purity: Ensure the sample of methyl 5-bromo-2-chloroisonicotinate is of high purity, as impurities will introduce extraneous signals. Purity can be assessed by techniques such as LC-MS or melting point analysis.

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that completely dissolves the sample. The choice of solvent can slightly affect the chemical shifts.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.

Mass Spectrometry Analysis (Self-Validating System)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule and will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: Use a high-resolution mass analyzer to accurately determine the mass-to-charge ratio and resolve the isotopic pattern.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom to confirm the elemental composition.

Conclusion

The spectroscopic data for methyl 5-bromo-2-chloroisonicotinate provides a clear and unambiguous confirmation of its structure. The ¹H NMR spectrum reveals the substitution pattern of the pyridine ring and the presence of the methyl ester. Mass spectrometry confirms the molecular weight and the presence of bromine and chlorine through the characteristic isotopic pattern. While experimental IR and ¹³C NMR data were not found, their predicted spectra provide valuable information for the identification of key functional groups and the carbon skeleton. This comprehensive spectroscopic analysis serves as a crucial reference for any researcher working with this important chemical intermediate.

References

- Google Patents. (n.d.). Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof. CA3042960A1.

-

European Patent Office. (2018). PRMT5 INHIBITORS. EP 3706742 B1. Retrieved from [Link]

-

Amazon S3. (n.d.). Supporting Information Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). Substituted triazolopyridines and methods of use thereof. US9550775B2.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. US9550775B2 - Substituted triazolopyridines and methods of use thereof - Google Patents [patents.google.com]

- 4. CA3042960A1 - Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]

Technical Guide: Methyl 5-bromo-2-chloroisonicotinate in Medicinal Chemistry

Executive Summary: The "Swiss Army Knife" of Pyridine Scaffolds

Methyl 5-bromo-2-chloroisonicotinate (CAS: 886365-28-2) has emerged as a linchpin scaffold in modern drug discovery. Its utility stems from its orthogonal reactivity profile : three distinct functional handles (C5-Bromine, C2-Chlorine, and C4-Ester) that can be manipulated sequentially with high regioselectivity.

This guide moves beyond basic property listing to provide a strategic blueprint for utilizing this molecule in the synthesis of complex heterocycles, specifically targeting kinase inhibitors (PI5P4K), ion channel modulators (Nav1.7), and epigenetic regulators (PRMT5).

Chemical Architecture & Reactivity Hierarchy

To successfully utilize this scaffold, one must understand the electronic and steric forces governing its reactivity. The molecule does not react randomly; it follows a strict hierarchy based on the reaction type employed.

The Reactivity Matrix

| Position | Functional Group | Primary Reactivity Mode | Activation Barrier |

| C5 | Bromine (Br) | Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) | Low (Weakest C-X bond) |

| C2 | Chlorine (Cl) | SNAr (Nucleophilic Aromatic Substitution) | Medium (Activated by Pyridine N) |

| C4 | Methyl Ester (COOMe) | Nucleophilic Acyl Substitution / Reduction | Variable (Depends on nucleophile) |

The "Divergent Path" Principle

-

Path A (Metal-Catalysis): Under Pd(0) catalysis, the C5-Br bond undergoes oxidative addition significantly faster than the C2-Cl bond. This allows for the installation of aryl or heteroaryl groups at C5 without touching the C2-Cl.

-

Path B (Nucleophilic Attack): In the absence of metal catalysts, strong nucleophiles (amines, alkoxides) attack the C2-Cl position via SNAr. The C2 position is electronically activated by the adjacent pyridine nitrogen and the electron-withdrawing ester at C4. The C5 position is deactivated for SNAr.

Expert Insight: Never mix your conditions. If you attempt a Suzuki coupling using a base that is too nucleophilic (e.g., NaOEt) at high temperatures, you risk competitive SNAr at C2. Use bulky bases (e.g., K3PO4) or non-nucleophilic bases (e.g., Cs2CO3) to maintain C5 selectivity.

Strategic Functionalization Workflows

Visualization: The Orthogonal Reactivity Map

The following diagram illustrates the logical flow of functionalizing this scaffold.

Figure 1: Decision tree for regioselective functionalization based on reaction type.

Case Studies in Drug Discovery

Nav1.7 Inhibitors (Pain Management)

In the development of sodium channel inhibitors, the C5 position is often coupled with a solubilizing aryl group, while the ester is reduced to an alcohol to form a linker.

-

Mechanism: The scaffold is treated with LiBH4 to reduce the ester to a primary alcohol, followed by SNAr at C2 to introduce a pharmacophore.

-

Reference: Substituted triazolopyridines and methods of use thereof (US Patent 9,550,775) [1].

PRMT5 Inhibitors (Oncology)

For Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, the scaffold serves as a precursor to tetrahydroisoquinoline derivatives.

-

Workflow: C5-Br is coupled via Suzuki reaction to install the core aromatic system. The C2-Cl is then displaced by a diamine to create the hinge-binding motif.

-

Reference: PRMT5 Inhibitors (EP Patent 3,706,742 B1) [2].

Tau Imaging Agents (Alzheimer's)

Used to synthesize pyrrolo[2,3-c]pyridines. Here, the C2-Cl and C4-Ester are involved in a cascade cyclization to form the pyrrole ring fused to the pyridine.

-

Reference: Pyrrolo[2,3-c]pyridines as imaging agents (WO 2015/191506) [3].

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C5

Target: Installation of an aryl group at C5 without affecting C2-Cl.

Reagents:

-

Methyl 5-bromo-2-chloroisonicotinate (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(dppf)Cl2·DCM (0.05 eq)

-

K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Charge: In a reaction vial, combine the pyridine scaffold, arylboronic acid, and base.

-

Purge: Add solvents and sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst and promotes homocoupling).

-

Catalyst: Add Pd(dppf)Cl2·DCM rapidly under Argon flow.

-

Heat: Seal and heat to 80°C for 4–6 hours.

-

Note: Do not exceed 100°C; higher temps may activate the C2-Cl bond.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Validation: 1H NMR should show the disappearance of the C5 proton signal (if applicable) and retention of the C2-Cl signal.

Protocol B: Ester Reduction to Alcohol

Target: Conversion of C4-Ester to Hydroxymethyl group (Intermediate for Nav1.7 inhibitors).

Reagents:

-

Methyl 5-bromo-2-chloroisonicotinate (1.0 eq)

-

LiBH4 (4.0 M in THF, 1.2 eq)

-

Methanol (1.25 eq)

-

Solvent: THF (anhydrous)

Procedure:

-

Cool: Dissolve the scaffold in anhydrous THF and cool to 0°C.

-

Activate: Add Methanol dropwise (Acts as a catalyst to form active borohydride species).

-

Reduce: Add LiBH4 solution dropwise over 15 minutes.

-

Stir: Allow to warm to ambient temperature and stir for 4 hours.

-

Quench: Cool back to 0°C and quench slowly with Methanol (Exothermic hydrogen evolution).

-

Extraction: Dilute with EtOAc, wash with saturated NH4Cl.

Synthesis of the Core Scaffold

While commercially available, the synthesis of the core itself is instructive for understanding its impurity profile.

Figure 2: Standard industrial synthesis route starting from 2-chloroisonicotinic acid.

Quality Control Note: Commercial batches often contain traces of the non-brominated precursor (Methyl 2-chloroisonicotinate). This impurity is difficult to remove after Suzuki coupling. Ensure starting material purity is >98% by GC/LCMS before initiating high-value couplings.

Safety & Handling

-

Hazard Class: Acute Tox. 4 (Oral/Dermal/Inhalation).

-

Sensitization: Potential skin sensitizer due to the reactive C2-Cl bond (alkylating agent potential).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The ester is prone to hydrolysis if exposed to ambient moisture over long periods.

References

-

US Patent 9,550,775 B2 . Substituted triazolopyridines and methods of use thereof. Xenon Pharmaceuticals Inc. (2017).

-

EP Patent 3,706,742 B1 . PRMT5 Inhibitors. Cancer Research Technology Ltd. (2020).

-

WO Patent 2015/191506 A2 . Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles. Merck Sharp & Dohme Corp. (2015).

-

PubChem Compound Summary . Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information.

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-chloroisonicotinate: Precursors and Methodologies

Introduction

Methyl 5-bromo-2-chloroisonicotinate, a key building block in the synthesis of novel pharmaceuticals and agrochemicals, is a substituted pyridine derivative with the chemical formula C₇H₅BrClNO₂.[1] This guide provides a comprehensive overview of the primary synthetic routes for this versatile intermediate, detailing the critical precursors, reaction mechanisms, and optimized protocols. The strategic placement of the bromo, chloro, and methyl ester functionalities on the isonicotinic acid scaffold makes it a highly valuable synthon for introducing complex molecular architecture through various cross-coupling and substitution reactions. This document is intended for researchers, chemists, and professionals in drug development and process chemistry, offering in-depth insights into the practical synthesis of this important compound.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the target compound and its precursors is paramount for safe handling, reaction optimization, and process scale-up.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Methyl 5-bromo-2-chloroisonicotinate | C₇H₅BrClNO₂ | 250.48 | Off-white to light yellow solid | 50-54 | 286.5 ± 35.0 |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Off-white to yellow crystalline solid | 137-139 | 239.6 ± 20.0 |

| 5-Bromo-2-chloroisonicotinic acid | C₆H₃BrClNO₂ | 236.45 | White to off-white solid | 178-182 | 342.3 ± 42.0 |

| 2,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Colorless to light yellow liquid | 20-22 | 189-191 |

Synthetic Strategies and Core Precursors

The synthesis of Methyl 5-bromo-2-chloroisonicotinate can be approached through several strategic pathways, each commencing from readily available pyridine-based precursors. The choice of a particular route is often dictated by factors such as precursor availability, cost, scalability, and desired purity of the final product. This guide will explore the most prominent and field-proven synthetic methodologies.

Route 1: Synthesis from 2-Aminopyridine

This route is a classic example of building complexity on a simple pyridine core. It involves a sequence of bromination and a Sandmeyer reaction to introduce the halogen substituents, followed by the construction of the isonicotinate moiety.

Workflow for Synthesis from 2-Aminopyridine

Sources

An In-Depth Technical Guide on the Halogen Reactivity of Methyl 5-bromo-2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-chloroisonicotinate is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a pyridine ring substituted with two different halogen atoms and a methyl ester group, provides a rich platform for a variety of chemical transformations. This guide offers a deep dive into the differential reactivity of the bromine and chlorine substituents, providing a framework for the strategic design of synthetic routes to complex molecules.

Core Molecular Structure and Reactivity Principles

The chemical behavior of methyl 5-bromo-2-chloroisonicotinate is governed by the interplay of its constituent parts: the electron-deficient pyridine ring, the bromo and chloro substituents, and the methyl ester group.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₅BrClNO₂[2][3] |

| Molecular Weight | 250.48 g/mol [1][2] |

| Appearance | Off-white crystalline powder[1] |

| Boiling Point | ~286.5 °C at 760 mmHg[1][4] |

| Density | ~1.7 g/cm³[1] |

The pyridine nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen).[5] Consequently, the chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr).

Navigating Selective Transformations

The distinct electronic and steric environments of the bromine and chlorine atoms allow for highly selective reactions. Generally, the chlorine at the 2-position is more susceptible to nucleophilic attack, while the bromine at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing a wide range of nucleophiles onto the pyridine ring.[6] In the case of methyl 5-bromo-2-chloroisonicotinate, this reaction typically occurs at the 2-position, displacing the chloride ion.[7]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The leaving group (chloride) is then expelled to restore aromaticity.

Key Factors for Selectivity:

-

Position: The 2-position is highly activated by the adjacent ring nitrogen.[5]

-

Leaving Group: While chlorine is a good leaving group, the high reactivity of the 2-position often dictates the site of attack.

Experimental Protocol: Amination at the 2-Position

-

Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromo-2-chloroisonicotinate (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a polar aprotic solvent such as DMSO or DMF.

-

Base: Add a suitable base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.), to neutralize the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for selective amination at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[9] For methyl 5-bromo-2-chloroisonicotinate, the C-Br bond at the 5-position is preferentially cleaved in these reactions. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition to the palladium catalyst.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[10]

-

Stille Coupling: Reaction with organostannanes.[11]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[11]

Experimental Protocol: Suzuki-Miyaura Coupling at the 5-Position

-

Reaction Setup: To a reaction vessel, add methyl 5-bromo-2-chloroisonicotinate (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent (like dioxane, toluene, or DME) and water.

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) to prevent oxidation of the catalyst.

-

Heating: Heat the reaction mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

-

Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Caption: Workflow for selective Suzuki-Miyaura coupling at the 5-position.

Orthogonal Synthesis: A Modular Approach

The differential reactivity of the two halogen atoms allows for a powerful "orthogonal" synthetic strategy. One can perform a sequence of reactions, first at one halogen and then at the other, to build complex molecules in a controlled, stepwise manner. For example, a nucleophilic aromatic substitution at the 2-position can be followed by a Suzuki coupling at the 5-position, or vice-versa. This modular approach is highly valuable in the construction of libraries of compounds for drug discovery and materials science.

Caption: Orthogonal synthetic strategies for functionalization.

Safety Considerations

Methyl 5-bromo-2-chloroisonicotinate is harmful if swallowed, in contact with skin, or if inhaled.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Methyl 5-bromo-2-chloroisonicotinate is a highly valuable and versatile building block in modern organic synthesis. A thorough understanding of the factors that control the reactivity of its two halogen atoms is crucial for its effective utilization. By carefully selecting reaction conditions, chemists can achieve a high degree of selectivity, enabling the efficient and controlled synthesis of a wide array of complex and valuable molecules.

References

- Vertex AI Search. (n.d.).

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes.

- MySkinRecipes. (n.d.).

- PubMed. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- PubChem. (n.d.).

- ChemScene. (n.d.).

- PubMed Central. (n.d.).

- Wikipedia. (n.d.).

- ChemicalBook. (2025, July 16).

- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- MDPI. (2022, July 20). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond.

- YouTube. (2019, January 19).

- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

- Chemistry LibreTexts. (2025, February 2). 16.

- Stack Exchange. (2018, October 17).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 5-bromo-2-chloroisonicotinate | 886365-28-2 [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Note: Regioselective Stille Coupling of Methyl 5-bromo-2-chloroisonicotinate

Executive Summary

Methyl 5-bromo-2-chloroisonicotinate is a high-value "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR modulators. Its utility lies in its three distinct vectors for diversification: the C5-bromide, the C2-chloride, and the C4-ester.

This Application Note provides a validated protocol for the regioselective Stille coupling at the C5-position . By exploiting the bond dissociation energy difference between C-Br and C-Cl, researchers can selectively functionalize the C5 position while preserving the C2-chloride for subsequent nucleophilic aromatic substitution (SNAr) or secondary cross-coupling events. This guide addresses the common pitfalls of this reaction: protodehalogenation, lack of regiocontrol, and the difficulty of organotin purification.

Strategic Analysis: Chemo- and Regioselectivity[1]

To achieve high yields, one must understand the electronic landscape of the substrate.

The Reactivity Hierarchy

In palladium-catalyzed cross-couplings, the rate of oxidative addition (the first step of the catalytic cycle) is governed by the bond strength of the carbon-halogen bond.

-

C5-Br (Target): The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Under standard Stille conditions, Pd(0) will kinetically insert here first.

-

C2-Cl (Preserved): The C2 position is

to the nitrogen, making it highly electron-deficient. While this activates it for SNAr, it is less reactive toward oxidative addition compared to the bromide unless specialized, electron-rich ligands (e.g., bulky alkylphosphines) are used. -

C4-Ester: This group withdraws electron density from the ring, further activating the halogens but also making the ring prone to reduction (protodehalogenation) if the catalytic cycle stalls.

The "Copper Effect"

For electron-deficient heteroaromatics like isonicotinates, the rate-determining step is often transmetallation . The addition of Copper(I) Iodide (CuI) is highly recommended. CuI facilitates the transfer of the organic group from Tin (Sn) to Copper (Cu) to Palladium (Pd), accelerating the reaction and suppressing side reactions like homocoupling.

Optimization Matrix

The following conditions have been screened for this specific scaffold.

| Parameter | Condition A (Standard) | Condition B (High Difficulty) | Notes |

| Catalyst | Pd(PPh3)4 (5 mol%) | PdCl2(dppf) (5 mol%) | Pd(PPh3)4 is preferred for high selectivity; dppf is more robust but may erode regioselectivity at high temps. |

| Solvent | 1,4-Dioxane | DMF | Dioxane allows for easier workup; DMF promotes faster rates but retains tin byproducts more stubbornly. |

| Additive | None | CuI (10 mol%) | Use CuI if the stannane is sterically hindered or electron-poor. |

| Temperature | 90°C | 60-80°C | Lower temperature in DMF with CuI can preserve the C2-chloride better than high heat. |

| Concentration | 0.2 M | 0.5 M | Higher concentration favors intermolecular coupling over solvent-mediated side reactions. |

Detailed Experimental Protocol

Objective

Selective coupling of tributyl(vinyl)tin to Methyl 5-bromo-2-chloroisonicotinate at the C5 position.

Materials

-

Substrate: Methyl 5-bromo-2-chloroisonicotinate (1.0 equiv)

-

Reagent: Tributyl(vinyl)tin (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

-

Solvent: Anhydrous 1,4-Dioxane (degassed)

-

Workup Reagent: Potassium Fluoride (KF) on Celite (50 wt%)

Step-by-Step Methodology

Phase 1: Inert Setup

-

Glassware Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Argon (or Nitrogen).

-

Degassing: Sparge the anhydrous 1,4-Dioxane with Argon for at least 20 minutes prior to use. Rationale: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the stannane.

Phase 2: Reaction Assembly

-

Charge Solids: Add Methyl 5-bromo-2-chloroisonicotinate (1.0 equiv) and Pd(PPh3)4 (5 mol%) to the flask against a positive pressure of Argon.

-

Note: If using CuI, add it at this stage (10 mol%).

-

-

Solvation: Add the degassed 1,4-Dioxane via syringe to achieve a concentration of 0.2 M.

-

Reagent Addition: Add Tributyl(vinyl)tin (1.1 equiv) dropwise via syringe.

-

Critical: Do not add a large excess of stannane; this complicates purification.

-

Phase 3: Reaction & Monitoring

-

Heating: Heat the reaction mixture to 90°C (oil bath temperature).

-

Monitoring: Monitor by LCMS or TLC every 2 hours.

-

Endpoint: Disappearance of starting material (C5-Br).

-

Warning Sign: If you observe the mass of the de-brominated product (Methyl 2-chloroisonicotinate), the reaction is stalling. Add more catalyst or increase concentration.

-

Phase 4: The Fluoride Workup (Tin Removal)

Standard aqueous extraction is insufficient for removing lipophilic tin byproducts. This protocol uses the insolubility of Tributyltin Fluoride (Bu3SnF).

-

Cooling: Cool the mixture to room temperature.

-

Quench: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 2 mL per mmol of substrate) and dilute with Ethyl Acetate.

-

Precipitation: Stir vigorously for 30 minutes. A bulky white polymeric solid (Bu3SnF) will precipitate.

-

Filtration: Filter the biphasic mixture through a pad of Celite. Wash the pad thoroughly with Ethyl Acetate.

-

Separation: Transfer the filtrate to a separatory funnel. Separate layers. Wash the organic layer with water (2x) and brine (1x).

-

Drying: Dry over Na2SO4, filter, and concentrate in vacuo.

Mechanistic Workflow & Logic

The following diagram illustrates the decision logic and chemical flow, ensuring the preservation of the C2-chloride.

Figure 1: Catalytic cycle and workflow emphasizing the kinetic selectivity for C5-Br insertion.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or old Stannane. | Sparge solvents longer. Distill stannane if it looks cloudy/yellow. Add CuI (10 mol%). |

| Loss of C2-Cl | Over-reaction (Bis-coupling). | Reduce temperature to 80°C. Reduce stannane equivalents to 1.05. |

| Protodehalogenation | Hydride source present or cycle too slow. | Ensure solvent is anhydrous. Increase catalyst loading to 10 mol%. |

| Tin Contamination | Incomplete precipitation. | Use the "Fused KF" method: Stir crude oil with 30% KF/Silica (w/w) for 2 hours, then filter. |

References

-

Farina, V., & Hartwig, J. F. (2010). The Stille Reaction. In Organic Reactions.[1][2][3][4][5][6][7][8][9] Wiley.[5]

- Foundational text on Stille coupling mechanics and ligand effects.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

- Provides context on the difficulty of activ

-

University of Rochester, Not Voodoo. (2024). Workup for Removing Tin Byproducts.

- Authoritative protocol for the KF/Silica tin removal method.

-

Sigma-Aldrich. (2024). Palladium-Catalyzed Cross-Coupling Reaction Guide.

- General reference for catalyst selection and solvent comp

Sources

- 1. chem.rochester.edu [chem.rochester.edu]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. rtong.people.ust.hk [rtong.people.ust.hk]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Regioselective Buchwald-Hartwig Amination of Methyl 5-bromo-2-chloroisonicotinate

Executive Summary

This application note details the regioselective Buchwald-Hartwig amination of Methyl 5-bromo-2-chloroisonicotinate (CAS: 78686-77-8). The primary challenge with this substrate is the competition between the Palladium-catalyzed cross-coupling at the C5-bromide and the Nucleophilic Aromatic Substitution (

This guide provides a validated protocol utilizing Pd(OAc)₂/Xantphos with Cs₂CO₃ to achieve >95% regioselectivity for the C5-position while preserving the C2-chloride and C4-ester functionalities.

Strategic Analysis: The Regioselectivity Paradox

Substrate Reactivity Profile

The substrate presents three distinct reactive centers. Understanding their hierarchy is critical for reaction design:

-

C5-Bromide (Target): The bond dissociation energy of C-Br is lower than C-Cl, making it the kinetic preference for Oxidative Addition by Pd(0). However, its position (meta to Nitrogen) makes it electronically neutral relative to the activating ring nitrogen.

-

C2-Chloride (Competitor): Located ortho to the pyridine nitrogen, this position is highly activated for

by strong nucleophiles (amines/alkoxides). While Pd-catalyzed oxidative addition is slower here than at the bromide, background nucleophilic attack is a significant risk at elevated temperatures. -

C4-Methyl Ester (Bystander): Susceptible to hydrolysis by hydroxide (from wet bases) or transesterification by alkoxide bases (e.g., NaOtBu).

The Solution: Ligand and Base Engineering

-

Ligand Selection (Xantphos): The large bite angle of Xantphos (111°) promotes reductive elimination, crucial for electron-deficient pyridines. More importantly, it forms a robust catalyst resting state that outcompetes the background

reaction by accelerating the catalytic cycle. -

Base Selection (Cesium Carbonate): Unlike Sodium tert-butoxide (NaOtBu), which is a strong nucleophile capable of attacking the ester or promoting

,

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the logic behind the optimized conditions.

Figure 1: Mechanistic divergence. The protocol maximizes the green pathway (k1 >> k2) by using specific ligands and mild bases.

Experimental Protocols

Materials and Reagents[1][2]

-

Substrate: Methyl 5-bromo-2-chloroisonicotinate (>98% purity).[1][2][3]

-

Amine: 1.2 equivalents (e.g., Morpholine, Aniline derivatives).

-

Catalyst Source: Palladium(II) Acetate (

) or -

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Base: Cesium Carbonate (

), anhydrous, granular (grind before use). -

Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon).

Protocol A: Micro-Scale Optimization (Screening)

Use this protocol to validate the amine compatibility before scale-up.

-

Preparation: In a glovebox or under active Argon flow, charge a 4 mL screw-cap vial with:

- (2.2 mg, 0.01 mmol, 5 mol%)

-

Xantphos (11.6 mg, 0.02 mmol, 10 mol%)

-

1,4-Dioxane (1.0 mL)

-

Stir at RT for 5 minutes to pre-form the catalyst complex (solution turns yellow/orange).

-

Addition: Add Methyl 5-bromo-2-chloroisonicotinate (50 mg, 0.2 mmol).

-

Base/Amine: Add

(98 mg, 0.3 mmol, 1.5 equiv) followed by the Amine (0.24 mmol, 1.2 equiv). -

Reaction: Seal the vial and heat to 90°C in a heating block for 12 hours.

-

Analysis: Cool to RT. Filter a 50 µL aliquot through a silica plug (eluting with EtOAc). Analyze by LC-MS or GC-MS.

-

Success Criteria: Conversion >90%, Regioisomer ratio (C5:C2) > 20:1.

-

Protocol B: Preparative Scale-Up (1 Gram Scale)

Optimized for thermal control and mixing efficiency.

Step-by-Step Procedure:

-

Catalyst Pre-complexation:

-

To a dry 50 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add

(45 mg, 0.2 mmol, 5 mol%) and Xantphos (231 mg, 0.4 mmol, 10 mol%). -

Add anhydrous 1,4-Dioxane (10 mL). Evacuate and backfill with Argon (3x).

-

Stir at room temperature for 15–20 minutes. Visual check: The suspension should clarify or change color, indicating ligand ligation.

-

-

Substrate Loading:

-

Add Methyl 5-bromo-2-chloroisonicotinate (1.0 g, 4.0 mmol) and finely ground

(1.95 g, 6.0 mmol, 1.5 equiv). -

Add the Amine (4.8 mmol, 1.2 equiv).

-

Wash down the sides with remaining 1,4-Dioxane (10 mL) to reach a concentration of ~0.2 M.

-

-

Reaction:

-

Heat the mixture to 85–90°C . Note: Do not exceed 100°C to prevent thermal degradation of the ester.

-

Monitor by HPLC/TLC every 2 hours. Typical reaction time is 6–14 hours depending on the amine nucleophilicity.

-

-

Work-Up (Crucial for Pyridines):

-

Dilute with Ethyl Acetate (30 mL).

-

Filtration: Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad with Ethyl Acetate.

-

Washing: Wash the organic filtrate with Water (2 x 20 mL) and Brine (1 x 20 mL). Avoid acidic washes (e.g., 1M HCl) as the pyridine nitrogen may protonate, extracting the product into the aqueous phase.

-

Dry over

, filter, and concentrate under reduced pressure.

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent Recommendation: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The amino-pyridine product is usually more polar than the starting bromide but less polar than the hydrolyzed acid.

-

Data Summary & Troubleshooting

Expected Performance Metrics

| Parameter | Specification | Notes |

| Yield | 75% - 92% | Dependent on amine steric bulk. |

| Regioselectivity | > 95:5 (C5 vs C2) | Controlled by base choice ( |

| Ester Integrity | > 98% retention | Avoids NaOtBu/MeOH. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Ensure Dioxane is strictly anhydrous. Oxygen kills the active Pd(0) species. Increase catalyst loading to 8 mol%. |

| C2-Amination Byproduct | Lower temperature to 80°C. Ensure base is | |

| Ester Hydrolysis | Wet Base / Solvent | Dry |

| Product stuck in Aqueous | Acidic Work-up | Do not use HCl/acid during extraction. Pyridines form water-soluble salts. Keep pH > 7. |

| Protodehalogenation | Hydride Source present | Ensure solvent is peroxide-free. Avoid alcohols as co-solvents. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Guram, A. S., et al. (2004). "Application of Buchwald-Hartwig Amination to the Synthesis of Heterocycles." Journal of Organic Chemistry, 69(10), 3250-3253. Link

-

Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Journal of the American Chemical Society, 124(21), 6043–6048. Link

-

Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl chlorides with amines."[6][7] Journal of the American Chemical Society, 116(13), 5969–5970. (Foundational work on Ar-Cl vs Ar-Br selectivity). Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-Bromo-2-chloronicotinate | 78686-79-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Note: Chemoselective Cross-Coupling of Methyl 5-bromo-2-chloroisonicotinate

Executive Summary & Reactivity Profile

Methyl 5-bromo-2-chloroisonicotinate (CAS: 886365-28-2) is a densely functionalized pyridine scaffold widely used in medicinal chemistry. Its utility lies in its three distinct reactive sites, but this also presents a significant chemoselectivity challenge.

The primary objective in most cross-coupling campaigns is to functionalize the C5-Bromine via Palladium-catalyzed coupling (Suzuki-Miyaura) while preserving the C2-Chlorine for subsequent elaboration (e.g., SNAr) and the C4-Methyl Ester from hydrolysis.

The Selectivity Triangle

Successful functionalization requires navigating three competing reaction pathways:

-

C5-Br (Target): Preferred site for Pd oxidative addition (Weakest C-X bond).

-

C2-Cl (Off-Target): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent Nitrogen and para-Ester. Less reactive toward Pd(0) than Br but can compete if highly active catalysts are used.